molecular formula C15H10F4O2 B6398162 3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261932-44-8

3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6398162
CAS No.: 1261932-44-8
M. Wt: 298.23 g/mol
InChI Key: SZZRWTSDNFQGQB-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the molecules they are part of. The presence of fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-(2-fluoro-4-methylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c1-8-2-3-12(13(16)4-8)9-5-10(14(20)21)7-11(6-9)15(17,18)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZRWTSDNFQGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689215
Record name 2'-Fluoro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-44-8
Record name 2'-Fluoro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, 2-fluoro-4-methylbenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Diazotization: The amino group is converted to a diazonium salt.

    Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce a trifluoromethyl group.

    Carboxylation: Finally, the compound is carboxylated to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and specialized catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s fluorinated groups make it useful in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development due to its stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, affecting the compound’s biological activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)-5-trifluoromethylbenzoic acid
  • 3-(4-Methylphenyl)-5-trifluoromethylbenzoic acid
  • 3-(2-Fluoro-4-methylphenyl)-benzoic acid

Uniqueness

3-(2-Fluoro-4-methylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and bioavailability, making it valuable in various applications.

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